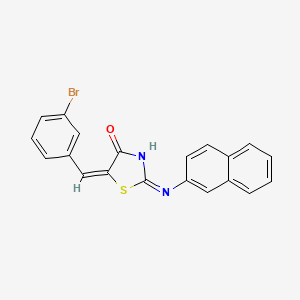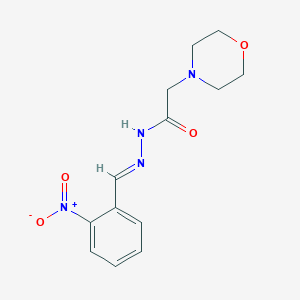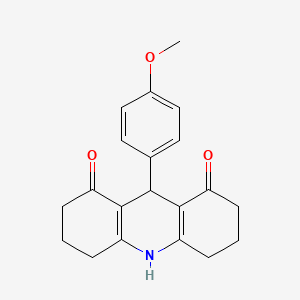![molecular formula C27H18Br2Cl2N2O4 B11544171 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chlorophenol)](/img/structure/B11544171.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL is a complex organic compound characterized by multiple halogen and hydroxyl substitutions on a phenolic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups (-OH) using reagents such as sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).
Condensation Reactions: Formation of imine and methylene bridges through condensation reactions involving aldehydes or ketones and amines.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of imine groups to amines using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of quinones and other carbonyl-containing compounds.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted phenols and aromatic compounds.
Scientific Research Applications
2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL involves interactions with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, preventing substrate binding and catalysis.
Modulate Receptor Function: By binding to receptors, altering their conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-CHLOROPHENOL: A simpler compound with fewer substitutions, used in similar applications.
3-BROMO-5-CHLORO-2-HYDROXYPHENYL METHYLIDENE AMINE: A related compound with similar functional groups.
Uniqueness
2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLOROPHENOL is unique due to its complex structure, which provides multiple sites for chemical modification and potential interactions with biological targets. This complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H18Br2Cl2N2O4 |
|---|---|
Molecular Weight |
665.2 g/mol |
IUPAC Name |
2-bromo-6-[[5-[[3-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C27H18Br2Cl2N2O4/c28-20-10-18(30)8-16(26(20)36)12-32-22-6-14(1-3-24(22)34)5-15-2-4-25(35)23(7-15)33-13-17-9-19(31)11-21(29)27(17)37/h1-4,6-13,34-37H,5H2 |
InChI Key |
WPEBDAFUTONLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)Cl)Br)O)N=CC4=C(C(=CC(=C4)Cl)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)

![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide](/img/structure/B11544127.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)

![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)

![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11544169.png)
